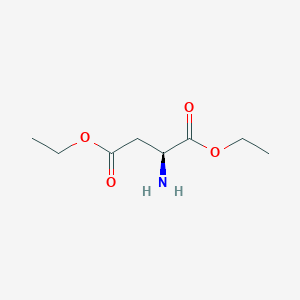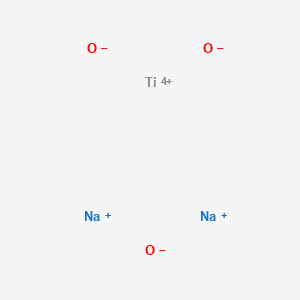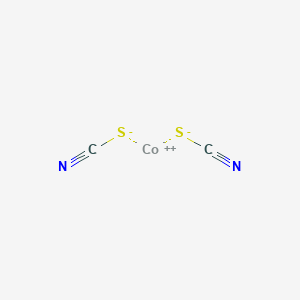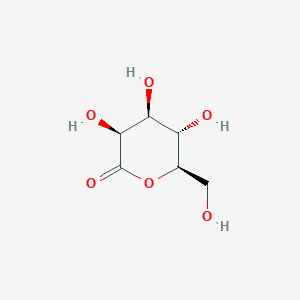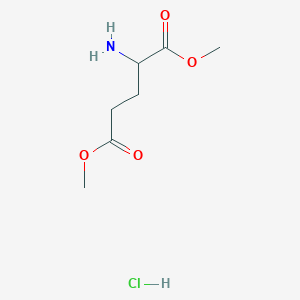
Dimethyl DL-Glutamate Hydrochloride
Übersicht
Beschreibung
Dimethyl DL-Glutamate Hydrochloride is a derivative of glutamic acid, a key amino acid in biochemistry, involved in various metabolic pathways and as a precursor in the synthesis of proteins. Its modification to include dimethyl and hydrochloride groups alters its properties for specialized applications in research and industry.
Synthesis Analysis
The synthesis of Dimethyl DL-Glutamate Hydrochloride and its derivatives involves several steps, including the preparation of DL-Gla (γ-carboxy-glutamic acid) and its dimethyl ester from base glutamic acid compounds through processes such as reductive alkylation and deamination. Notably, a synthesis pathway involves converting glutamic acid to its dimethyl ester form, highlighting glutamic acid's versatility as a biomass-derived platform molecule for producing bio-based chemicals (De Schouwer et al., 2017).
Molecular Structure Analysis
Research into the molecular structure of Dimethyl DL-Glutamate Hydrochloride derivatives reveals insights into the enzyme glutamate racemase (GluR), which catalyzes the inter-conversion of D and L-glutamate enantiomers. The crystal structures of GluR in both inhibitor-free and inhibitor-bound forms have been reported, providing a detailed look at the active site and dimeric forms of this enzyme, relevant for understanding the molecular structure of related glutamate derivatives (Kim et al., 2007).
Chemical Reactions and Properties
Dimethyl DL-Glutamate Hydrochloride participates in various chemical reactions, including those involved in peptide synthesis. For instance, the preparation of DL-N-benzyloxycarbonyl-gamma-carboxy-glutamic acid-gamma, gamma'-di-t-butyl-alpha-methyl ester, demonstrates its utility in peptide synthesis involving the new aminotricarboxylic acid from prothrombin (Märki & Schwyzer, 1975).
Physical Properties Analysis
The physical properties of Dimethyl DL-Glutamate Hydrochloride derivatives, such as poly(γ-methyl l-glutamate) and its crystalline complex with dimethyl phthalate, have been examined. These studies reveal detailed structural and phase characteristics, including crystallinity and the formation of specific complexes (Watanabe et al., 1984).
Chemical Properties Analysis
The chemical properties of Dimethyl DL-Glutamate Hydrochloride and its derivatives are pivotal for their application in synthesizing polymers and copolymers with specific characteristics. Studies on the synthesis and self-assembly of optically active random copolymers bearing L-alanine and L-glutamic acid moieties highlight the compound's utility in creating structured and functional materials (Murariu et al., 2020).
Wissenschaftliche Forschungsanwendungen
Neuroprotection : Dimethyl Sulfoxide, closely related to Dimethyl DL-Glutamate Hydrochloride, has been shown to suppress glutamate responses in hippocampal neurons, suggesting its potential in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Epilepsy Treatment : DL-Glutamic acid hydrochloride, a form of Dimethyl DL-Glutamate Hydrochloride, has been used in treating epilepsy, showing a decrease in seizure frequency and an increase in mental and physical alertness in patients (Waelsch & Price, 1944).
Polymer Synthesis : The compound has been used in creating polymers that retain the integrity of all three functionalities of glutamic acid, which could have applications in materials science (Jamiu, Al-Muallem, & Ali, 2016).
Glutamate Sensors : It has been utilized in the fabrication of glutamate sensors based on glutamate oxidase, which can have applications in healthcare (Rahman, 2011).
Study of EPR Spectroscopy : Its derivative, L-glutamic acid dimethyl ester hydrochloride, has been studied using electron paramagnetic resonance (EPR) spectroscopy, which could have applications in chemical and spectroscopic analysis (Bașkan & Aydın, 2013).
Neuroscience Research : Dimethyl Sulfoxide, a similar compound, has been shown to affect mitochondrial integrity and membrane potential in cultured astrocytes, indicating its potential impacts in neuroscience research (Yuan et al., 2014).
Antidepressant Research : Related research on N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine hydrochloride, shows potential for the treatment of depression (Berman et al., 2000).
Safety And Hazards
When handling Dimethyl DL-Glutamate Hydrochloride, one should avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
dimethyl 2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLHQOVIUESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388975 | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl DL-Glutamate Hydrochloride | |
CAS RN |
13515-99-6, 23150-65-4 | |
| Record name | Dimethyl DL-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23150-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



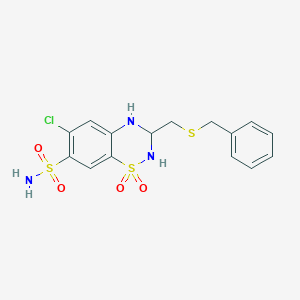
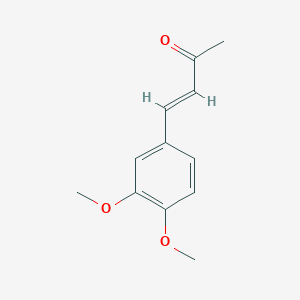
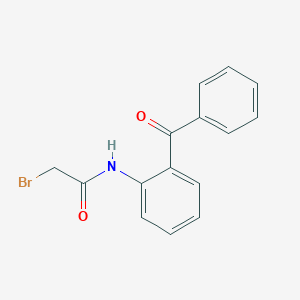
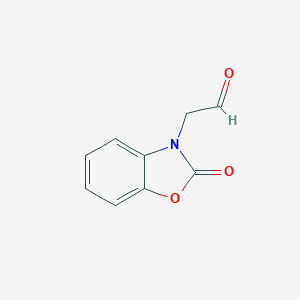
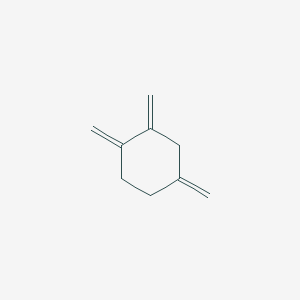
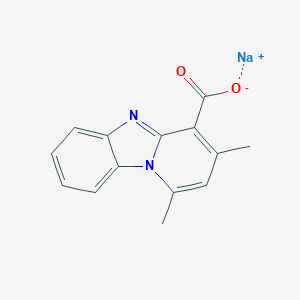
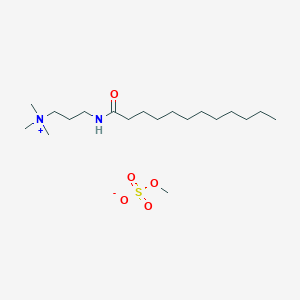
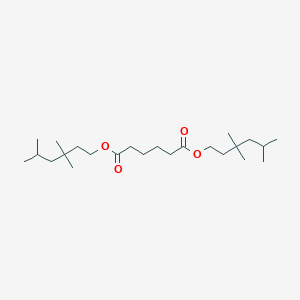
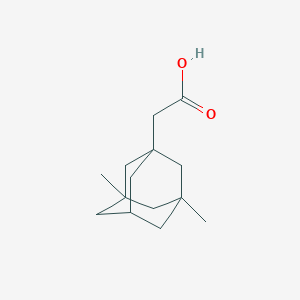
![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
